molecular formula C9H11BrO B1410879 1-Bromo-3-ethoxy-2-methylbenzene CAS No. 1807041-64-0

1-Bromo-3-ethoxy-2-methylbenzene

Cat. No.: B1410879
CAS No.: 1807041-64-0
M. Wt: 215.09 g/mol
InChI Key: MZSYAGJGFKIUHB-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-methylbenzene is a brominated aromatic compound with substituents at the 1-, 2-, and 3-positions of the benzene ring: a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and a methyl group (-CH₃) at position 2. The compound likely serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to the reactivity of the bromine atom and the directing effects of its substituents.

Properties

IUPAC Name

1-bromo-3-ethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYAGJGFKIUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-ethoxy-2-methylbenzene typically involves the bromination of 6-ethoxytoluene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium methoxide to form 2-methoxy-6-ethoxytoluene.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 6-ethoxytoluene.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: 2-Methoxy-6-ethoxytoluene.

    Oxidation: 2-Bromo-6-ethoxybenzaldehyde or 2-Bromo-6-ethoxybenzoic acid.

    Reduction: 6-Ethoxytoluene.

Scientific Research Applications

1-Bromo-3-ethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The positional arrangement of substituents significantly impacts physicochemical properties and reactivity. Key analogues include:

4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1)
  • Substituents : Bromine (position 4), ethoxy (position 2), methyl (position 1).
  • Comparison : As a positional isomer, this compound shares the same molecular formula (C₉H₁₁BrO) and molecular weight (229.09 g/mol) as the target compound. However, the bromine at position 4 (para to methyl) may alter electronic effects, making it less reactive in electrophilic substitutions compared to the target’s bromine at position 1 (meta to ethoxy) .
1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4)
  • Substituents : Bromine (position 1), chlorine (position 3), methoxy (position 2).
  • Comparison: Replacing the ethoxy group with methoxy (-OCH₃) reduces steric bulk but increases electron-donating capacity.
1-Bromo-2-ethoxy-3-fluorobenzene (CAS 909302-84-7)
  • Substituents : Bromine (position 1), ethoxy (position 2), fluorine (position 3).
  • Comparison : Fluorine’s strong electron-withdrawing nature directs electrophilic attacks to positions ortho/para to itself, contrasting with the methyl group in the target compound, which is sterically hindering but electron-donating .

Substituent Effects on Reactivity and Physical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
1-Bromo-3-ethoxy-2-methylbenzene Br (1), -OCH₂CH₃ (3), -CH₃ (2) 229.09 Moderate steric hindrance; bromine meta to ethoxy enhances ortho/para reactivity.
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene Br (1), hexyloxy-ethyl (3), -OCH₃ (2) 331.25 Bulky hexyloxy group reduces solubility in polar solvents; slower reaction kinetics.
1-Bromo-4-((2-ethylhexyl)oxy)benzene Br (1), -(OCH₂CH(C₂H₅)₃) (4) 285.22 Long alkyl chain increases hydrophobicity; unsuitable for aqueous-phase reactions.

Biological Activity

1-Bromo-3-ethoxy-2-methylbenzene, a halogenated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C10H13BrOC_10H_{13}BrO and a molecular weight of approximately 227.12 g/mol. Its structure features a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring, which influences its lipophilicity and biological interactions.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₃BrO
Molecular Weight227.12 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various Gram-positive bacteria, making it a candidate for developing antibacterial agents.

Case Study: Antimicrobial Efficacy

A study published in Antiviral Chemistry & Chemotherapy evaluated the antimicrobial effects of this compound against Staphylococcus aureus and other pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces cytotoxic effects on several cancer cell lines. The compound's ability to promote apoptosis has been highlighted as a crucial mechanism for its anticancer properties.

Case Study: Induction of Apoptosis

A pharmaceutical research institute conducted experiments on various cancer cell lines, including MCF-7 and HeLa cells. Results showed a dose-dependent increase in apoptosis markers, with an IC50 value of 25 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It is known to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism.

Case Study: Enzyme Interaction

Research published in Toxicology Letters revealed that this compound inhibits CYP1A2 and CYP3A4 enzymes, which are essential for metabolizing various pharmaceuticals. This finding underscores the importance of understanding its pharmacokinetic implications in therapeutic applications.

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteriaAntiviral Chemistry & Chemotherapy
CytotoxicityInduction of apoptosis in cancer cellsPharmaceutical Research Institute Study
Enzyme InhibitionInhibition of cytochrome P450 enzymesToxicology Letters

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary assessments indicate that exposure to this compound may lead to irritation or systemic toxicity if not handled properly. Long-term exposure could result in adverse health effects, necessitating careful evaluation in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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